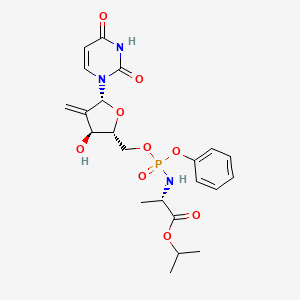
Daminozide D6 (dimethyl D6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daminozide D6 100 micrograms per milliliter in Acetonitrile: is a stable isotope-labeled compound used primarily as a reference material in various scientific analyses. It is a derivative of Daminozide, a plant growth regulator, and is often utilized in the field of analytical chemistry for precise quantification and calibration purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Daminozide D6 involves the incorporation of deuterium atoms into the Daminozide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the preparation of deuterated reagents, followed by their reaction with the precursor molecules under controlled conditions to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of Daminozide D6 involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to meet international standards for reference materials. The final product is dissolved in Acetonitrile to achieve the desired concentration of 100 micrograms per milliliter .
Analyse Des Réactions Chimiques
Types of Reactions
Daminozide D6 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction to simpler compounds using reducing agents.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler hydrocarbons .
Applications De Recherche Scientifique
Daminozide D6 is widely used in scientific research for various applications, including:
Analytical Chemistry: As a reference material for calibration and quantification in chromatographic and spectrometric analyses.
Biology: Studying the effects of deuterium incorporation on biological systems.
Medicine: Investigating the pharmacokinetics and metabolism of deuterated compounds.
Industry: Quality control and assurance in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of Daminozide D6 involves its interaction with specific molecular targets. The incorporation of deuterium atoms can affect the compound’s stability and reactivity, leading to altered biochemical pathways. This makes it a valuable tool for studying isotope effects and tracing metabolic pathways in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Daminozide: The non-deuterated form used as a plant growth regulator.
Deuterated Compounds: Other stable isotope-labeled compounds used for similar analytical purposes.
Uniqueness
Daminozide D6 is unique due to its specific deuterium labeling, which provides distinct advantages in analytical precision and accuracy. Its use as a reference material ensures high-quality data in scientific research and industrial applications .
Propriétés
Formule moléculaire |
C6H12N2O3 |
|---|---|
Poids moléculaire |
166.21 g/mol |
Nom IUPAC |
4-[2,2-bis(trideuteriomethyl)hydrazinyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C6H12N2O3/c1-8(2)7-5(9)3-4-6(10)11/h3-4H2,1-2H3,(H,7,9)(H,10,11)/i1D3,2D3 |
Clé InChI |
NOQGZXFMHARMLW-WFGJKAKNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C([2H])([2H])[2H])NC(=O)CCC(=O)O |
SMILES canonique |
CN(C)NC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[methyl-[2-phenyl-5-prop-2-enyl-6-(trifluoromethyl)pyrimidin-4-yl]amino]benzoic acid](/img/structure/B13429569.png)






![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]oxolan-3-ol](/img/structure/B13429596.png)


